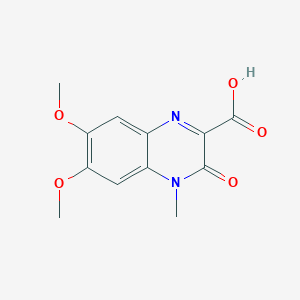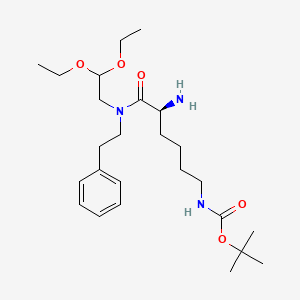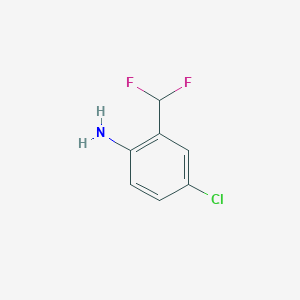
4-Chloro-2-(difluoromethyl)aniline
Descripción general
Descripción
“4-Chloro-2-(difluoromethyl)aniline” is a chemical compound with the molecular formula C7H6ClF2N . It has a molecular weight of 177.58 . This compound is used in scientific research and finds applications in pharmaceuticals, agrochemicals, and materials science.
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(difluoromethyl)aniline” consists of a benzene ring with a chlorine atom, a difluoromethyl group, and an amine group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-2-(difluoromethyl)aniline” is predicted to be 246.1±35.0 °C . Its density is predicted to be 1.349±0.06 g/cm3 . The pKa value is predicted to be 2.18±0.10 .Aplicaciones Científicas De Investigación
Nonlinear Optics
The compound has been used in the growth and physiochemical characterization studies of nonlinear optical single crystals . The non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline was developed by slow evaporation method . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Late-stage Difluoromethylation
The compound is used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Resistance Management Strategies
The compound is used in research related to resistance management strategies. This involves studying how the compound can be used to manage resistance in various applications.
Formulation and Delivery Technologies
The compound is used in the development of formulation and delivery technologies. This involves studying how the compound can be formulated and delivered for optimal effectiveness.
Environmental Fate
The compound is used in research related to its environmental fate. This involves studying how the compound behaves in the environment, including its distribution, transformation, and effects.
Ecotoxicology
The compound is used in ecotoxicology research. This involves studying the effects of the compound on the environment, including its impact on ecosystems and organisms.
Combinatorial Approaches with Other Fungicides, Biostimulants, and Biocontrol Agents
The compound is used in combinatorial approaches with other fungicides, biostimulants, and biocontrol agents. This involves studying how the compound can be used in combination with other substances to enhance its effectiveness.
Crop Specific Regulations
The compound is used in research related to crop specific regulations. This involves studying how the compound can be used in specific crops, and the regulations that govern its use.
Safety and Hazards
When handling “4-Chloro-2-(difluoromethyl)aniline”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
4-chloro-2-(difluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUMXSZWNJWOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(difluoromethyl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3091946.png)

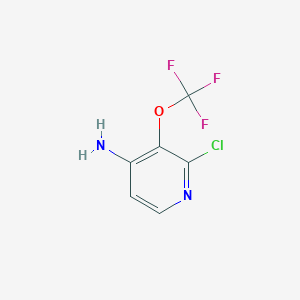


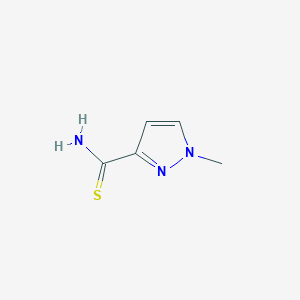
![[1-(3-Ethoxypropyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B3091983.png)
![5-Chloro-3-{[3-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole](/img/structure/B3091988.png)
![tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3092010.png)
